1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride

Beschreibung

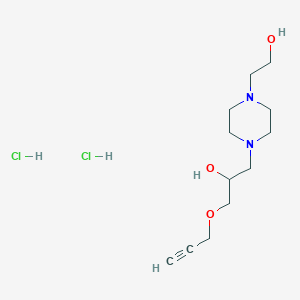

This compound is a piperazine-based dihydrochloride salt featuring a propargyloxy (prop-2-yn-1-yloxy) group and a 2-hydroxyethyl-substituted piperazine moiety. Its structure comprises a central propan-2-ol backbone linked to a piperazine ring at position 1 and a propargyloxy group at position 2. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.

Eigenschaften

IUPAC Name |

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-prop-2-ynoxypropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3.2ClH/c1-2-9-17-11-12(16)10-14-5-3-13(4-6-14)7-8-15;;/h1,12,15-16H,3-11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGQLOVPOOWMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(CN1CCN(CC1)CCO)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a piperazine moiety and an alkyne group, suggests a range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure includes:

- Piperazine ring: Known for its role in various pharmacological agents.

- Alkyne group: Imparts unique reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds with a piperazine structure often exhibit antimicrobial properties. For instance, derivatives containing piperazine rings have been shown to inhibit the efflux pumps in multidrug-resistant bacteria such as Escherichia coli, enhancing the efficacy of existing antibiotics against resistant strains .

| Study | Compound | Activity | Reference |

|---|---|---|---|

| 1 | 5-Arylidene-3H-imidazol-4(5H)-one | Inhibits efflux pump AcrA/AcrB/TolC | |

| 2 | Piperazine derivatives | Broad-spectrum antimicrobial effects |

Antitumor Activity

The compound's structural features suggest potential antitumor activity. A related study synthesized a series of compounds based on a similar scaffold, demonstrating significant cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism involved the induction of apoptosis in cancer cells .

| Study | Compound | Cell Lines Tested | Result |

|---|---|---|---|

| 1 | Novel piperazine derivatives | Mia PaCa-2, PANC-1 | Induced apoptosis |

Neuropharmacological Effects

Piperazine derivatives are frequently explored for their neuropharmacological properties. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. The specific compound under review could influence serotonin or dopamine pathways due to its piperazine component.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit protein phosphatases, which play critical roles in cellular signaling pathways .

- Receptor Interaction: The piperazine moiety may facilitate binding to various receptors, influencing neurotransmitter release and activity.

Case Studies

Several case studies highlight the pharmacological potential of compounds similar to this compound:

- Antimicrobial Efficacy: A study demonstrated that a related piperazine derivative significantly reduced bacterial load in infected animal models, suggesting a promising avenue for treating infections caused by resistant strains.

- Anticancer Properties: In vitro tests showed that treatment with piperazine-based compounds led to reduced viability in tumor cells, supporting further investigation into their use as anticancer agents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been investigated for its role in the development of therapeutic agents. Its structure, which includes a piperazine moiety, is pivotal in the synthesis of various bioactive compounds.

Key Findings:

- Anticancer Activity : Studies have shown that derivatives of piperazine compounds exhibit anticancer properties. For instance, compounds similar to 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol have been linked to inhibiting tumor growth and inducing apoptosis in cancer cells .

Drug Delivery Systems

The compound's unique chemical structure allows it to be utilized in advanced drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.

Applications:

- Intravaginal Drug Delivery : Research has demonstrated the use of piperazine-based polymers for on-demand intravaginal drug delivery systems. These systems are designed to release therapeutic agents in response to pH changes, providing effective treatment for infections .

Biochemical Tools

In biochemical research, the compound serves as a valuable tool for studying biological processes. Its ability to interact with various receptors makes it useful for pharmacological studies.

Case Studies:

- Receptor Binding Studies : The compound has been employed in studies examining its binding affinity to neurotransmitter receptors, which is crucial for understanding its potential effects on the central nervous system .

Synthesis of Novel Compounds

The versatility of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride extends to its application in synthesizing novel chemical entities.

Research Insights:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperazine derivatives are widely explored for their structural versatility and pharmacological relevance. Below is a systematic comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

This contrasts with methoxy or nitro groups in radiation-countermeasure analogs, which prioritize electron-withdrawing effects for stability . Hydroxyethyl-Piperazine: The 2-hydroxyethyl side chain improves water solubility compared to methylpiperazine (e.g., in adamantyl derivatives) but may reduce membrane permeability .

Salt Forms and Solubility :

Dihydrochloride salts (target compound, adamantyl analog) are common for enhancing solubility, whereas free bases (e.g., urea-thiazole derivatives) may require formulation adjustments for bioavailability .

Biological Applications: Radiation Protection: Methoxy-nitro-phenoxy analogs (e.g., compound from ) show superior radioprotection, likely due to nitro group-mediated free radical scavenging.

Synthetic Accessibility :

Urea-thiazole derivatives (e.g., ) achieve high yields (85–88%) via straightforward coupling reactions, whereas propargyloxy-containing compounds may require specialized handling of alkyne intermediates .

Research Findings and Implications

- Computational Studies : Density-functional theory (DFT) analyses (e.g., Becke’s exchange-correlation functionals ) could predict the target compound’s electronic properties, guiding optimization of its propargyloxy moiety for target engagement.

- Crystallography : SHELX-based refinement may resolve its dihydrochloride salt structure, critical for understanding hydrogen-bonding patterns (e.g., with kinase active sites) .

- Pharmacokinetics : Adamantyl derivatives’ bulkiness contrasts with the target compound’s smaller propargyl group, suggesting divergent ADME profiles (e.g., metabolism via alkyne oxidation vs. adamantyl hydroxylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.